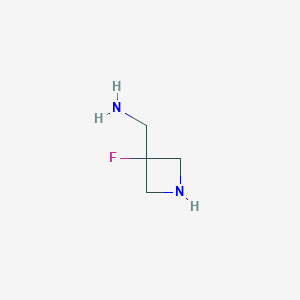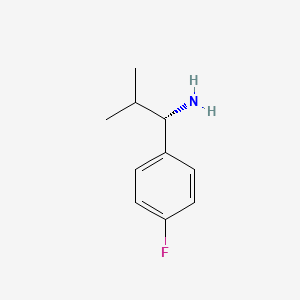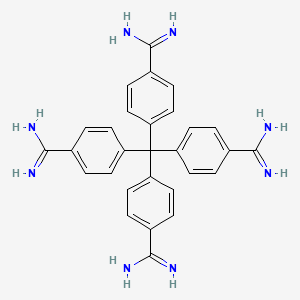![molecular formula C16H19ClO B15220780 (6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol](/img/structure/B15220780.png)
(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings. This compound has a molecular formula of C16H19ClO and a molecular weight of 262.77 g/mol . The presence of the spiro carbon imparts significant three-dimensionality to the molecule, making it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol typically involves the formation of the spirocyclic core followed by the introduction of the chlorophenyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The chlorophenyl group can then be introduced via a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of (6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.5]nonan-6-one: Another spirocyclic compound with a similar core structure but different functional groups.
Spirocyclic oxindoles: These compounds share the spirocyclic motif and are widely studied for their medicinal properties.
Uniqueness
(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H19ClO |
|---|---|
Molekulargewicht |
262.77 g/mol |
IUPAC-Name |
[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methanol |
InChI |
InChI=1S/C16H19ClO/c17-14-4-2-12(3-5-14)15-10-16(7-1-8-16)9-6-13(15)11-18/h2-5,18H,1,6-11H2 |
InChI-Schlüssel |
WTBIVLRNTAHMAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B15220702.png)
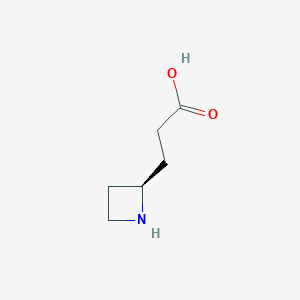
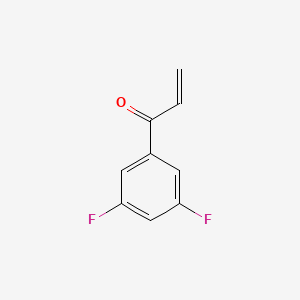
![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15220712.png)
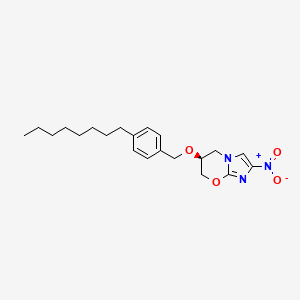
![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15220734.png)
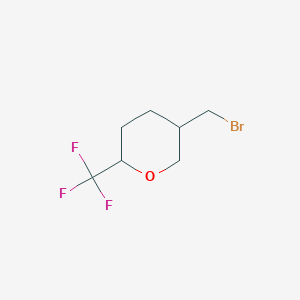
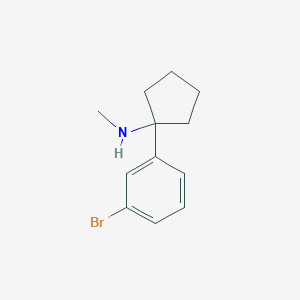

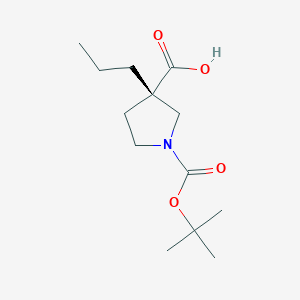
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride](/img/structure/B15220755.png)
